2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole
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Overview
Description
2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group and a phenyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of benzothiazole with appropriate methylating agents such as methyl iodide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used
Scientific Research Applications
2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives:
2-Methylbenzothiazole: Similar structure but lacks the phenyl group, leading to different chemical properties and applications.
2-Phenylbenzothiazole: Lacks the methyl group, which can affect its reactivity and biological activity.
Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of methyl and phenyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6270-76-4 |
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Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-methyl-2-phenyl-3H-1,3-benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10,15H,1H3 |
InChI Key |
XWYSBNDSEVDOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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